2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid

Overview

Description

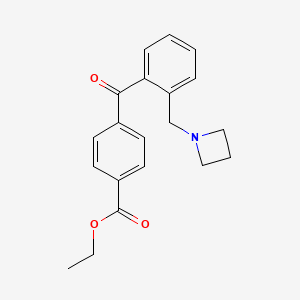

2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid is a chemical compound with the CAS Number: 191105-37-0 . It has a molecular weight of 172.21 . It is a powder in physical form .

Synthesis Analysis

2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . Eight compounds were synthesized and characterized by FTIR and NMR .Molecular Structure Analysis

The IUPAC name of this compound is 2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid . The InChI code is 1S/C6H8N2O2S/c1-2-3-4 (5 (9)10)11-6 (7)8-3/h2H2,1H3, (H2,7,8) (H,9,10) .Chemical Reactions Analysis

The compound is used as a starting material for the synthesis of diverse range of heterocyclic analogues . It has shown promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .Physical And Chemical Properties Analysis

The compound has a melting point of 155-156 . It is stored at a temperature of -10 .Scientific Research Applications

Antimicrobial Agents

2-Aminothiazoles have been recognized for their role as starting materials in synthesizing heterocyclic analogues with significant therapeutic roles. They exhibit promising antibacterial and antifungal activities, which are crucial in the development of new antimicrobial agents. These compounds have shown effectiveness against multidrug-resistant strains, making them valuable in combating antibiotic resistance .

Anticancer Activity

The structural versatility of 2-aminothiazoles allows for the creation of compounds with potential anticancer properties. Research indicates that certain derivatives can selectively target cancer cells, such as glioblastoma and melanoma, over other cell types like leukemia cells. This selectivity is vital for developing targeted cancer therapies with fewer side effects .

Anti-inflammatory and Analgesic Applications

Due to their anti-inflammatory and analgesic properties, 2-aminothiazoles are considered in the design of new pain relief drugs. Their ability to inhibit specific enzymes involved in the inflammatory process makes them suitable candidates for treating conditions like arthritis and other inflammatory diseases .

Antioxidant Properties

These compounds also possess antioxidant capabilities, which are important in protecting cells from oxidative stress. Oxidative stress is implicated in various diseases, including neurodegenerative disorders, cardiovascular diseases, and aging. Therefore, 2-aminothiazoles could be integral in developing treatments for these conditions .

Anti-HIV Agents

The 2-aminothiazole scaffold is being explored for its potential use in anti-HIV drugs. Some derivatives have shown limited activity compared to established treatments but may serve as a basis for future modifications in the search for new potent non-nucleoside antiviral agents .

Corrosion Inhibition

Beyond biomedical applications, 2-aminothiazoles have been studied for their corrosion inhibition properties. They can protect metals like mild steel in acidic environments, which is beneficial in industrial settings where corrosion resistance is essential .

Mechanism of Action

Target of Action

The primary target of 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid is the bacterial enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme catalyzes the reaction of peptidoglycan synthesis by first amino acid addition to peptidoglycan sugar moiety . Peptidoglycan is a key element for the bacterial cell wall .

Mode of Action

2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, and acts as an antagonist . By targeting this ligase enzyme, the bacterial cell integrity can be dismantled, ultimately resulting in bacterial cell death .

Biochemical Pathways

The compound affects the peptidoglycan synthesis pathway, which is crucial for bacterial cell wall formation . By inhibiting the UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the synthesis of peptidoglycan, leading to the loss of bacterial cell integrity .

Pharmacokinetics

The compound’s effectiveness against various bacterial strains suggests it has suitable absorption, distribution, metabolism, and excretion (adme) properties for antimicrobial activity .

Result of Action

The result of the action of 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid is the death of bacterial cells . The compound shows significant antibacterial potential towards various gram-positive and gram-negative bacteria .

Action Environment

The action of 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid can be influenced by various environmental factors. For instance, the compound has been studied for its corrosion inhibition efficiency in hydrochloric acid solution , suggesting that its efficacy and stability might be affected by the pH of the environment.

Safety and Hazards

properties

IUPAC Name |

2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-2-3-4(5(9)10)11-6(7)8-3/h2H2,1H3,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUPJQLYQCVDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634072 | |

| Record name | 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid | |

CAS RN |

191105-37-0 | |

| Record name | 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)

![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)